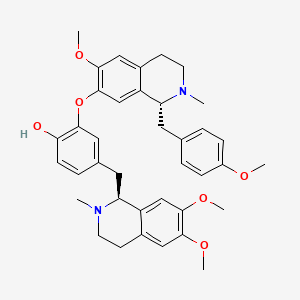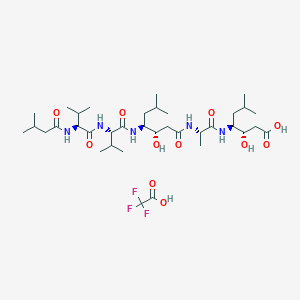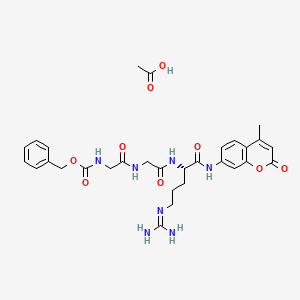
pGlu-Pro-Arg-MNA (monoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pGlu-Pro-Arg-MNA (monoacetate): is a chromogenic substrate used primarily in biochemical assays. It is modeled after a thrombin cleavage site in human fibrinogen and is utilized for sensitive assays of antithrombin III activity . The compound has a molecular weight of 592.60 and a molecular formula of C25H36N8O9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pGlu-Pro-Arg-MNA (monoacetate) involves the sequential coupling of protected amino acids followed by deprotection and purification steps. The specific synthetic route and reaction conditions are proprietary and typically involve solid-phase peptide synthesis (SPPS) techniques .
Industrial Production Methods: Industrial production of pGlu-Pro-Arg-MNA (monoacetate) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: pGlu-Pro-Arg-MNA (monoacetate) primarily undergoes hydrolysis reactions when used as a substrate in biochemical assays. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or buffer solutions at physiological pH.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the hydrolysis of pGlu-Pro-Arg-MNA (monoacetate) include the corresponding amino acids and chromogenic fragments .
Scientific Research Applications
Chemistry: pGlu-Pro-Arg-MNA (monoacetate) is used in the study of enzyme kinetics and the development of enzyme inhibitors. It serves as a model substrate for thrombin and other serine proteases .
Biology: In biological research, pGlu-Pro-Arg-MNA (monoacetate) is used to measure the activity of protein C and other coagulation factors. It is also employed in the study of blood coagulation pathways .
Medicine: The compound is used in diagnostic assays to evaluate the activity of antithrombin III and other anticoagulant proteins. It aids in the diagnosis of coagulation disorders .
Industry: In the pharmaceutical industry, pGlu-Pro-Arg-MNA (monoacetate) is used in the development and quality control of anticoagulant drugs .
Mechanism of Action
pGlu-Pro-Arg-MNA (monoacetate) exerts its effects by serving as a substrate for thrombin and other serine proteases. Upon cleavage by these enzymes, the compound releases a chromogenic fragment that can be quantitatively measured using photometric methods. This allows for the assessment of enzyme activity and the evaluation of potential inhibitors .
Comparison with Similar Compounds
pGlu-Pro-Arg-MNA: The non-monoacetate form of the compound, used in similar biochemical assays.
pGlu-Pro-Arg-pNA: Another chromogenic substrate used for similar purposes but with different chromogenic properties.
Uniqueness: pGlu-Pro-Arg-MNA (monoacetate) is unique due to its specific chromogenic properties and its high sensitivity in detecting antithrombin III activity. Its design, modeled after a thrombin cleavage site in human fibrinogen, makes it particularly suitable for assays involving thrombin and related enzymes .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4)/t15-,16-,17-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFQYEIMISHQDL-FRKSIBALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068953.png)
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8068968.png)







![2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride](/img/structure/B8069011.png)
